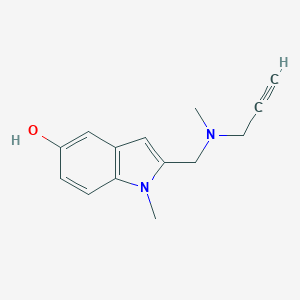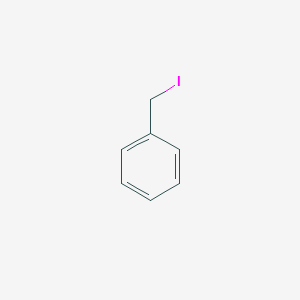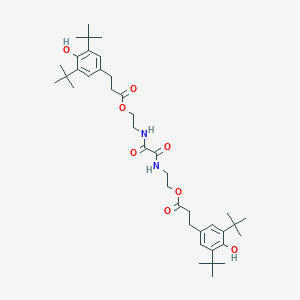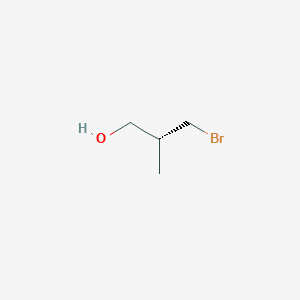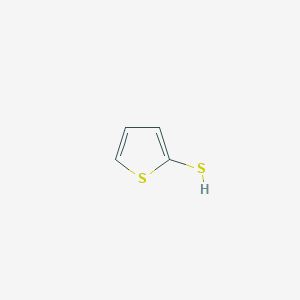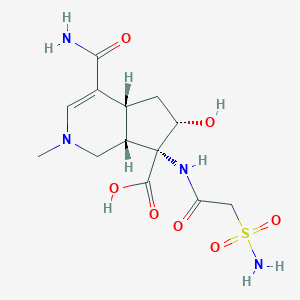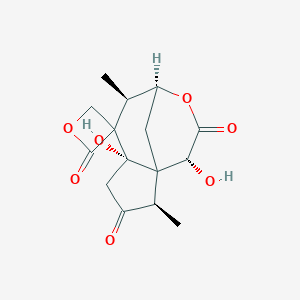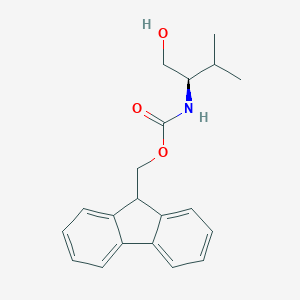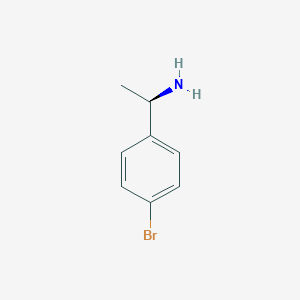
(R)-(+)-1-(4-Bromophenyl)ethylamine
描述
®-(+)-1-(4-Bromophenyl)ethylamine is a chiral amine compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(4-Bromophenyl)ethylamine typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the reduction of the corresponding ketone, ®-(+)-1-(4-Bromophenyl)ethanone, using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral ligands.
Industrial Production Methods: In an industrial setting, the production of ®-(+)-1-(4-Bromophenyl)ethylamine may involve large-scale resolution techniques or the use of continuous flow reactors to optimize the yield and enantiomeric excess. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Types of Reactions:
Oxidation: ®-(+)-1-(4-Bromophenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and organolithium reagents are often employed.
Major Products Formed:
Oxidation: Imine and nitrile derivatives.
Reduction: Amine and alkane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
®-(+)-1-(4-Bromophenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a ligand in the development of chiral catalysts.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of ®-(+)-1-(4-Bromophenyl)ethylamine depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
- (S)-(-)-1-(4-Bromophenyl)ethylamine
- 1-(4-Bromophenyl)ethanol
- 1-(4-Bromophenyl)ethanone
Comparison:
(S)-(-)-1-(4-Bromophenyl)ethylamine: The enantiomer of ®-(+)-1-(4-Bromophenyl)ethylamine, with similar chemical properties but different biological activity due to its opposite chirality.
1-(4-Bromophenyl)ethanol: A related compound with a hydroxyl group instead of an amine group, used in different synthetic applications.
1-(4-Bromophenyl)ethanone: The ketone precursor to ®-(+)-1-(4-Bromophenyl)ethylamine, used in its synthesis and as an intermediate in various chemical reactions.
®-(+)-1-(4-Bromophenyl)ethylamine stands out due to its chiral nature and the specific applications it enables in asymmetric synthesis and pharmaceutical development.
属性
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196620 | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45791-36-4 | |
| Record name | (αR)-4-Bromo-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45791-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-bromo-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does (R)-(+)-1-(4-Bromophenyl)ethylamine play in the synthesis of the photochromic compound described in the research?
A1: this compound serves as a key starting material in the synthesis of the chiral photochromic Schiff base, 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol []. The reaction involves the condensation of this compound with the salicylaldehyde derivative of azobenzene. This reaction forms a C=N bond, creating the Schiff base structure, which exhibits photochromic properties due to the presence of the azobenzene group. The this compound introduces chirality to the final compound, influencing its overall spatial arrangement and potentially impacting its photochromic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


